

# physical and chemical properties of 4-Methoxy-2,3,5,6-tetramethylphenol

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## Compound of Interest

Compound Name: 4-Methoxy-2,3,5,6-tetramethylphenol

Cat. No.: B008566

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## An In-Depth Technical Guide to 4-Methoxy-2,3,5,6-tetramethylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-Methoxy-2,3,5,6-tetramethylphenol** is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the compound and structurally similar molecules. Where specific data is unavailable, this is explicitly stated.

## Introduction

**4-Methoxy-2,3,5,6-tetramethylphenol** is a substituted phenolic compound with potential applications in various fields of chemical and biomedical research. Its structure, featuring a methoxy group and four methyl groups on the phenol ring, suggests the possibility of interesting chemical reactivity and biological activity. This technical guide aims to provide a thorough understanding of its physical and chemical properties, potential synthetic routes, analytical methods for its characterization, and its putative biological activities based on current knowledge of related phenolic compounds.

## Physical and Chemical Properties

Direct experimental data for many of the physical properties of **4-Methoxy-2,3,5,6-tetramethylphenol** are not readily available in the literature. The following table summarizes the known and predicted properties.

Property	Value	Source/Method
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O <sub>2</sub>	[1]
Molecular Weight	180.24 g/mol	[1]
CAS Number	19587-93-0	[1]
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
pKa	Not available	-

## Spectroscopic Data

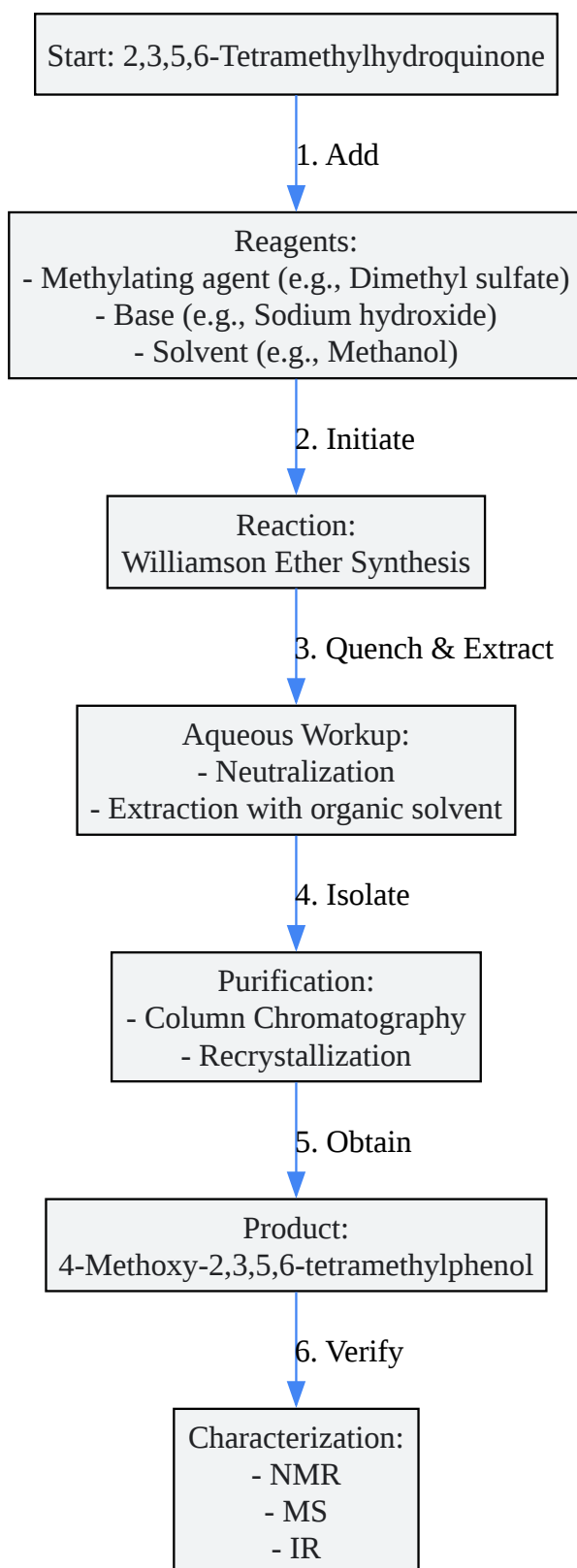
Detailed experimental spectroscopic data for **4-Methoxy-2,3,5,6-tetramethylphenol** is scarce. However, based on its structure, the expected spectral characteristics can be predicted.

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the methoxy group protons (singlet, $\sim 3.8$ ppm), the aromatic proton (if any, likely a singlet), and the methyl group protons (multiple singlets, $\sim 2.2$ ppm). The hydroxyl proton will appear as a broad singlet.
$^{13}\text{C}$ NMR	Resonances for the aromatic carbons, the methoxy carbon ( $\sim 55$ - $60$ ppm), and the methyl carbons ( $\sim 15$ - $25$ ppm). The carbon bearing the hydroxyl group will be shifted downfield.
Mass Spectrometry (MS)	A molecular ion peak corresponding to its molecular weight ( $180.24$ m/z). Fragmentation patterns would likely involve the loss of methyl and methoxy groups.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the hydroxyl group (O-H stretch, broad, $\sim 3200$ - $3600$ $\text{cm}^{-1}$ ), aromatic C-H stretching ( $\sim 3000$ - $3100$ $\text{cm}^{-1}$ ), aliphatic C-H stretching ( $\sim 2850$ - $2960$ $\text{cm}^{-1}$ ), and C-O stretching for the ether and phenol ( $\sim 1000$ - $1260$ $\text{cm}^{-1}$ ).

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-Methoxy-2,3,5,6-tetramethylphenol** is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on common organic chemistry reactions for the formation of substituted phenols and ethers. A potential method could involve the methylation of 2,3,5,6-tetramethylhydroquinone.

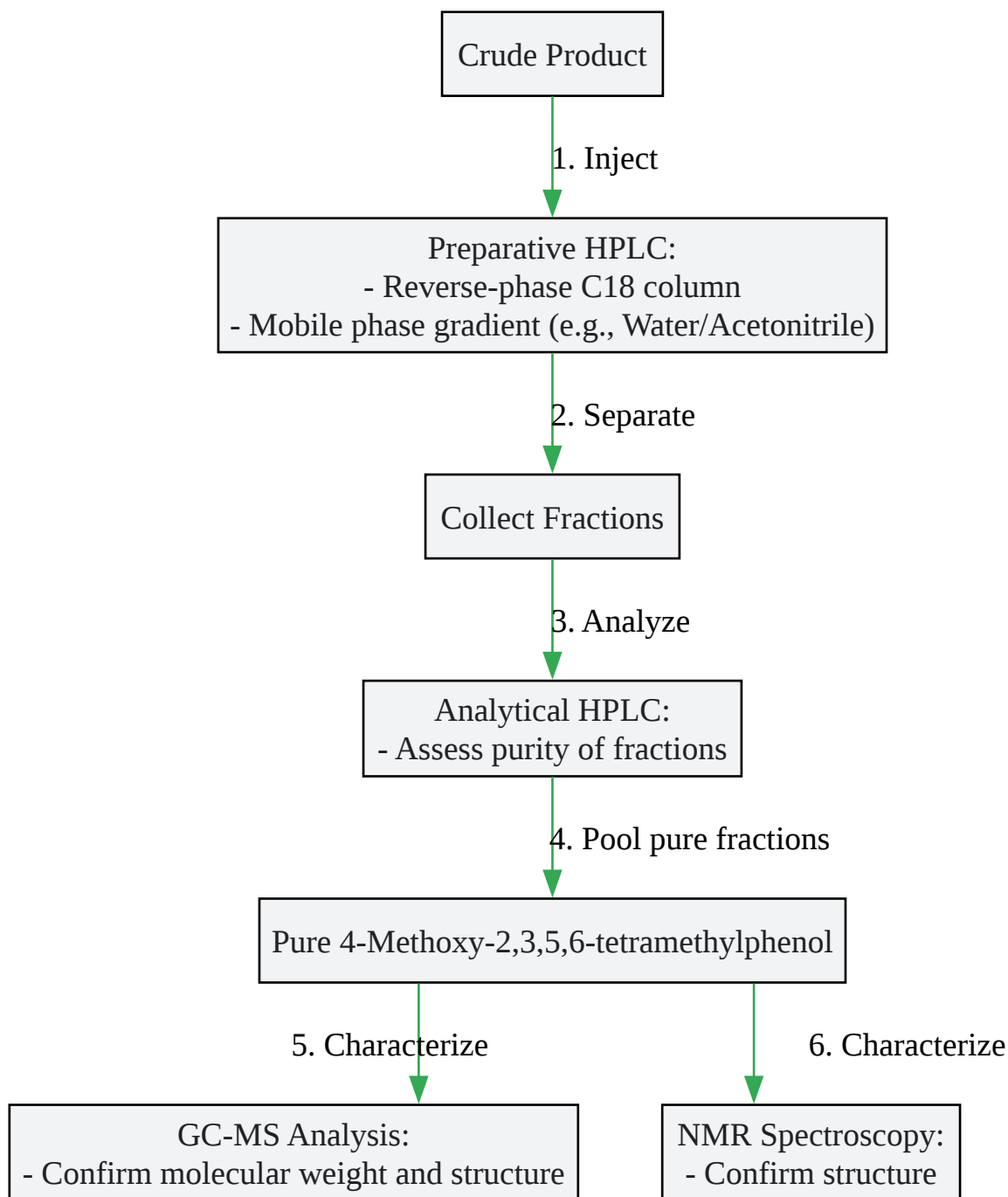
## Hypothetical Synthesis Workflow



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A potential workflow for the synthesis of **4-Methoxy-2,3,5,6-tetramethylphenol**.

## Hypothetical Purification and Analysis Workflow



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A general workflow for the purification and analysis of the target compound.

## Potential Biological Activities

Specific studies on the biological activities of **4-Methoxy-2,3,5,6-tetramethylphenol** are not currently available. However, based on the activities of structurally related methoxyphenolic compounds, it is plausible to hypothesize its potential as an antioxidant and anti-inflammatory agent.

## Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The presence of electron-donating groups, such as methoxy and methyl groups, on the aromatic ring can enhance this activity by stabilizing the resulting phenoxyl radical. It is hypothesized that **4-Methoxy-2,3,5,6-tetramethylphenol** could exhibit antioxidant effects through similar mechanisms.

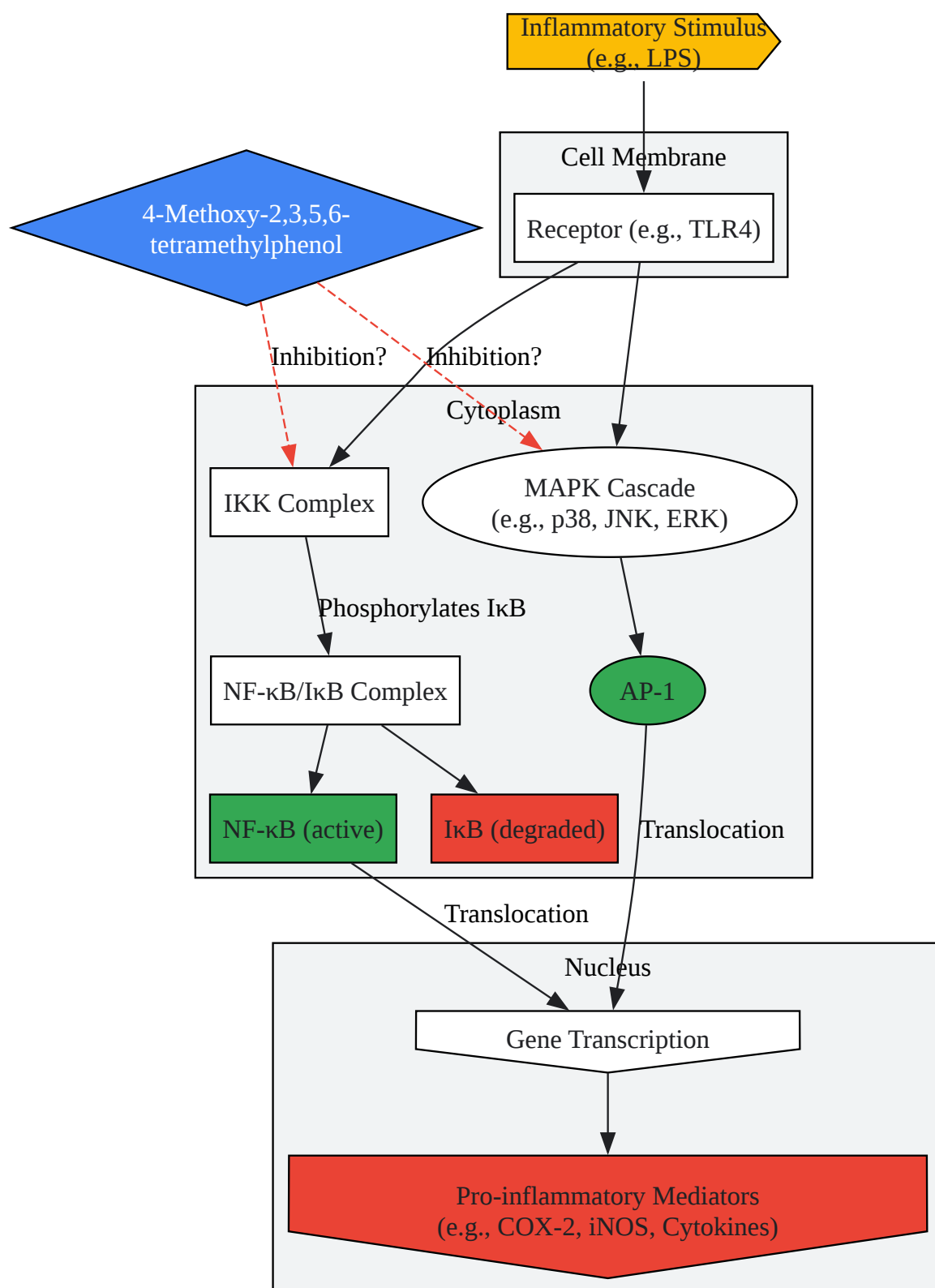
## Anti-inflammatory Activity

Many phenolic compounds have demonstrated anti-inflammatory properties. The potential anti-inflammatory action of **4-Methoxy-2,3,5,6-tetramethylphenol** could be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

## Potential Signaling Pathway Interactions

Based on the known mechanisms of other anti-inflammatory phenolic compounds, **4-Methoxy-2,3,5,6-tetramethylphenol** could potentially modulate the NF- $\kappa$ B and MAPK signaling pathways.

## Hypothetical Modulation of NF- $\kappa$ B and MAPK Pathways



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Potential modulation of NF-κB and MAPK signaling pathways by the target compound.

## Conclusion and Future Directions

**4-Methoxy-2,3,5,6-tetramethylphenol** represents an intriguing molecule for further scientific investigation. While current direct experimental data is limited, its chemical structure suggests a strong potential for antioxidant and anti-inflammatory activities. Future research should focus on:

- **Definitive Synthesis and Characterization:** Developing and publishing a detailed, reproducible synthetic protocol and complete characterization data (NMR, MS, IR, melting point, etc.).
- **In Vitro Biological Evaluation:** Conducting a comprehensive assessment of its antioxidant capacity using various assays (e.g., DPPH, ABTS, ORAC) and evaluating its anti-inflammatory effects in relevant cell-based models (e.g., LPS-stimulated macrophages).
- **Mechanism of Action Studies:** Investigating its impact on key signaling pathways such as NF- $\kappa$ B and MAPK to elucidate the molecular mechanisms underlying its potential biological activities.
- **Drug Development Potential:** Exploring its potential as a lead compound for the development of novel therapeutic agents for oxidative stress and inflammation-related diseases.

The generation of this fundamental data will be crucial for unlocking the full potential of **4-Methoxy-2,3,5,6-tetramethylphenol** in the fields of medicinal chemistry and drug discovery.

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## References

- 1. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
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